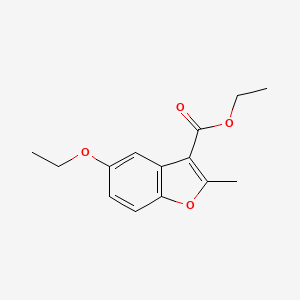![molecular formula C18H23N5O4 B2878328 ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate CAS No. 915933-11-8](/img/structure/B2878328.png)
ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research has explored the synthesis of compounds structurally related to ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl]acetate. For instance, a study by Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, exhibiting antimicrobial activities against both Gram-positive and Gram-negative bacteria. These compounds, including the ethyl acetate derivative, were characterized using spectroscopic and elemental analysis data (Sharma, Sharma, & Rane, 2004).
Catalytic Applications
The compound's class has been studied for its catalytic applications. Grasa et al. (2003) investigated imidazol-2-ylidenes, a family of N-heterocyclic carbenes, as efficient catalysts in transesterification involving various esters and alcohols. These compounds showed potential in mediating acylation of alcohols with enol acetates at room temperature (Grasa, Gueveli, Singh, & Nolan, 2003).
Antioxidant Properties
The related ethyl acetate fractions from various sources have been identified for their antioxidant properties. Zhang et al. (2009) isolated phenolic compounds from walnut kernels showing significant antioxidant activities. Such studies highlight the potential of ethyl acetate derivatives in contributing to antioxidant research (Zhang, Liao, Moore, Wu, & Wang, 2009).
Pharmaceutical Potential
Chakraborty et al. (2016) explored the ethyl acetate fraction of red seaweed for substituted aryl meroterpenoids, demonstrating potential as antioxidative molecules for pharmaceutical and food industries. Such research underscores the relevance of ethyl acetate derivatives in developing new pharmaceutical agents (Chakraborty, Joseph, Joy, & Raola, 2016).
Heterocyclization Reactions
Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, has been employed in synthesizing novel heterocyclic compounds with potential antibacterial activity. This illustrates the compound's utility in creating new therapeutic agents (Al-badrany, Mohammed, & Alasadi, 2019).
Propriétés
IUPAC Name |
ethyl 2-[2-[(E)-but-2-enyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-6-8-9-21-16(25)14-15(20(5)18(21)26)19-17-22(10-13(24)27-7-2)11(3)12(4)23(14)17/h6,8H,7,9-10H2,1-5H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAMPTGBGINNLC-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[2-[(E)-but-2-enyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

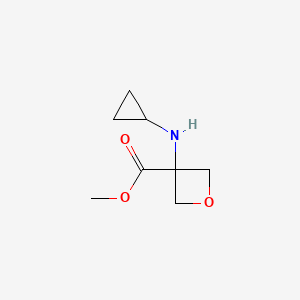
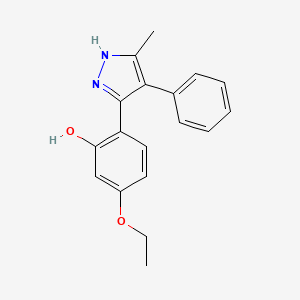
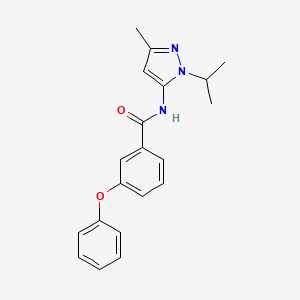


![5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2878253.png)
![N-ethyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2878254.png)
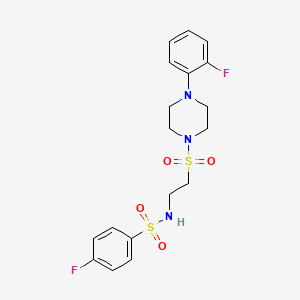

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2878258.png)
![2-(4-chlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2878259.png)
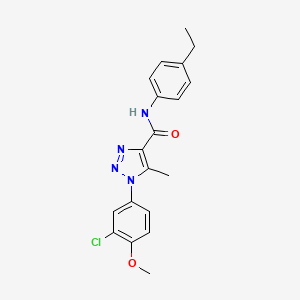
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2878262.png)
